molecular formula C15H19NO2 B14414062 2,3',3',4',4'-Pentamethylspiro[isoindole-1,2'-oxetan]-3(2H)-one CAS No. 86043-06-3

2,3',3',4',4'-Pentamethylspiro[isoindole-1,2'-oxetan]-3(2H)-one

Cat. No.: B14414062
CAS No.: 86043-06-3
M. Wt: 245.32 g/mol
InChI Key: OKFLXUFOGSACGQ-UHFFFAOYSA-N
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Description

2,3’,3’,4’,4’-Pentamethylspiro[isoindole-1,2’-oxetan]-3(2H)-one is a complex organic compound characterized by its unique spiro structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. The spiro configuration, where two rings are connected through a single atom, imparts distinct chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3’,3’,4’,4’-Pentamethylspiro[isoindole-1,2’-oxetan]-3(2H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3’,3’,4’,4’-Pentamethylspiro[isoindole-1,2’-oxetan]-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The spiro structure allows for substitution reactions at specific positions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2,3’,3’,4’,4’-Pentamethylspiro[isoindole-1,2’-oxetan]-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique chemical properties.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3’,3’,4’,4’-Pentamethylspiro[isoindole-1,2’-oxetan]-3(2H)-one involves its interaction with specific molecular targets. The spiro structure allows the compound to fit into unique binding sites, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4-Pentamethylhexane: Another compound with multiple methyl groups, but lacking the spiro structure.

    2,2,3,4,4-Pentamethylpentane: Similar in terms of methyl group substitution but differs in overall structure.

Uniqueness

2,3’,3’,4’,4’-Pentamethylspiro[isoindole-1,2’-oxetan]-3(2H)-one is unique due to its spiro configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

86043-06-3

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

2,2',2',3',3'-pentamethylspiro[isoindole-3,4'-oxetane]-1-one

InChI

InChI=1S/C15H19NO2/c1-13(2)14(3,4)18-15(13)11-9-7-6-8-10(11)12(17)16(15)5/h6-9H,1-5H3

InChI Key

OKFLXUFOGSACGQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC12C3=CC=CC=C3C(=O)N2C)(C)C)C

Origin of Product

United States

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